molecular formula C9H9ClN2O3 B15485927 Phenyl(2-chloroethyl)nitrosocarbamate CAS No. 6976-46-1

Phenyl(2-chloroethyl)nitrosocarbamate

Cat. No.: B15485927
CAS No.: 6976-46-1
M. Wt: 228.63 g/mol
InChI Key: UKYAPGRNQNGWQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl(2-chloroethyl)nitrosocarbamate is a specialized research compound classified as a nitrosocarbamate, designed for investigative applications in oncology and cell biology. Its primary research value lies in its function as an alkylating agent. The compound's mechanism of action is associated with its (2-chloroethyl)nitrosocarbamate moiety, which is known to facilitate covalent binding to target proteins. Computational docking studies on closely related N-phenyl-N′-(2-chloroethyl)ureas (CEUs) suggest this class of compounds interacts with the colchicine-binding site at the interface of α- and β-tubulin . This interaction can lead to the acylation of specific amino acid residues such as Glu-β198, subsequently triggering microtubule depolymerization and anoikis (a form of programmed cell death) in experimental models . Furthermore, structural analogs featuring the (2-chloroethyl)nitroso group have demonstrated cytotoxic activity in vitro screens against a panel of human tumor cell lines, indicating potential for investigating antitumor mechanisms . This compound is supplied For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not approved for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

6976-46-1

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

IUPAC Name

phenyl N-(2-chloroethyl)-N-nitrosocarbamate

InChI

InChI=1S/C9H9ClN2O3/c10-6-7-12(11-14)9(13)15-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

UKYAPGRNQNGWQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N(CCCl)N=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Physicochemical Properties

Compound Class Key Functional Groups Lipophilicity (log P)* Plasma Half-Life (min)*
Phenyl(2-chloroethyl)nitrosocarbamate Nitrosocarbamate Phenyl, carbamate, nitroso, chloroethyl High (inferred) <10 (rapid esterase hydrolysis)
BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) Nitrosourea Bis-chloroethyl, nitroso Moderate 15–20 (chemical degradation)
CCNU (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) Nitrosourea Chloroethyl, cyclohexyl, nitroso High 30–60 (slow decomposition)
Chlorozotocin Nitrosourea Chloroethyl, glucose moiety Low ~20 (rapid clearance)

*Lipophilicity and half-life values are approximations based on structural analogs and class-specific data.

Key Structural Differences :

  • Nitrosocarbamates (e.g., phenyl derivative) contain a carbamate group (–O–CO–N–), whereas nitrosoureas feature a urea backbone (–NH–CO–NH–). This structural distinction affects stability and enzyme susceptibility .

DNA Cross-Linking and Alkylating Activity :

  • Nitrosoureas (BCNU, CCNU) :
    • Generate DNA interstrand cross-links (via chloroethyl intermediates) and DNA-protein cross-links , critical for antitumor activity .
    • Cross-linking efficiency varies: CCNU and analogs with cyclohexyl groups induce higher cross-link levels than BCNU .
    • Alkylating activity correlates with therapeutic efficacy; BCNU’s short half-life limits its cumulative DNA damage .
  • Nitrosocarbamates :
    • Exhibit rapid plasma degradation via carboxylesterases, reducing DNA cross-linking capacity in vivo .
    • In vitro, this compound may show mutagenicity comparable to nitrosoureas, but esterase-mediated inactivation diminishes in vivo activity .
Pharmacokinetics and Metabolism
  • Nitrosoureas :
    • BCNU and CCNU undergo two-step degradation : (1) formation of reactive chloroethyl diazenium intermediates, and (2) isocyanate release (carbamoylating agent) .
    • CCNU’s cyclohexyl group enhances lipid solubility, prolonging CNS exposure .
  • Nitrosocarbamates: Rapidly hydrolyzed by plasma esterases to non-reactive metabolites, limiting tumor penetration .
Toxicity and Therapeutic Index
  • Nitrosoureas : Bone marrow toxicity (dose-limiting for BCNU) correlates with carbamoylating activity, which inhibits DNA repair enzymes . Chlorozotocin’s low carbamoylating activity minimizes myelosuppression .
  • Nitrosocarbamates : High acute toxicity (inferred from rapid decomposition) and low therapeutic index due to esterase sensitivity .

Q & A

Q. What are the optimal reaction conditions for synthesizing phenyl(2-chloroethyl)nitrosocarbamate?

The synthesis typically involves nitrosation of carbamate precursors under controlled conditions. Key parameters include:

  • Temperature : Reactions are often conducted at low temperatures (0–5°C) during nitrosyl chloride addition to minimize side reactions like premature decomposition .
  • Solvent selection : Anhydrous solvents (e.g., dichloromethane or dioxane) are critical to avoid hydrolysis of reactive intermediates .
  • Stoichiometry : Excess nitrosyl chloride (1.2–1.5 equivalents) ensures complete conversion of the carbamate precursor to the nitrosocarbamate derivative .

Q. How can the purity and stability of this compound be assessed during synthesis?

  • Chromatographic methods : HPLC with UV detection (λ = 254 nm) is recommended for purity analysis, using a C18 column and acetonitrile/water gradients .
  • Stability testing : Monitor decomposition under varying pH and temperature conditions. For example, storage at –20°C in inert atmospheres (argon/nitrogen) reduces nitroso group degradation .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in reported lipophilicity (logP) values for this compound?

Discrepancies in logP arise from differing experimental setups. A standardized approach includes:

  • HPLC-based determination : Use a calibrated column (e.g., Zorbax Eclipse Plus) and reference standards to calculate capacity factors (k) .
  • Computational validation : Compare experimental logP with predictions from software like ALOGPS or MarvinSketch, adjusting for solvent effects .

Q. How does the nitroso group influence the compound’s reactivity in biological systems?

The nitroso moiety acts as a DNA alkylating agent, but its reactivity depends on:

  • pH-dependent stability : Under physiological conditions (pH 7.4), the nitroso group undergoes hydrolysis to form reactive electrophiles (e.g., chloroethyl diazonium ions), which crosslink DNA bases .
  • Enzymatic interactions : Studies on analogous nitrosocarbamates show reversible inhibition of enzymes like choline oxidase, suggesting competitive binding at active sites .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive amines during nitrosation .
  • Catalytic additives : Tetrabutylammonium bromide (TBAB) enhances reaction efficiency in two-phase systems by stabilizing intermediates .

Methodological Challenges

Q. How can researchers validate the formation of the nitroso group in this compound?

  • Spectroscopic confirmation :
  • IR spectroscopy : Look for characteristic N–N=O stretching vibrations at 1450–1500 cm⁻¹ .
  • NMR : The nitroso proton (N–NO) appears as a singlet near δ 4.5–5.0 ppm in DMSO-d₆ .
    • Mass spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error .

Q. What experimental designs address discrepancies in cytotoxicity data across cell lines?

  • Standardized assays : Use MTT or resazurin-based viability tests across multiple cell lines (e.g., MDCK, HEK293) under identical conditions (e.g., 48-hour exposure, 10% FBS) .
  • Mechanistic controls : Co-treat with glutathione (5 mM) to assess nitroso group-specific toxicity versus general alkylation effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.